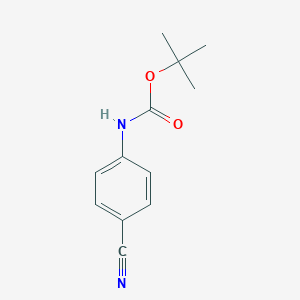

4-Iodo-3-(trifluoromethyl)aniline

概要

説明

4-Iodo-3-(trifluoromethyl)aniline is a compound that features both an iodine atom and a trifluoromethyl group attached to an aniline structure. This compound is of interest due to its potential as a building block in organic synthesis, given the reactivity of the iodine and trifluoromethyl groups which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, which are structurally related to 4-Iodo-3-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature . This method provides an economical and powerful route to such compounds. Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, with the N-protective group playing a role in site selectivity during the reaction .

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives has been shown to stabilize certain liquid crystalline phases .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions. For example, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The anionically activated trifluoromethyl group in these compounds can undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into an aniline derivative can significantly alter its physical and chemical properties. For instance, the liquid crystalline properties of anilines can be affected by the presence of trifluoromethyl or trifluoromethoxy groups, with some derivatives exhibiting stable smectic phases and high orientational order . The synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes has also been reported, highlighting the transformation of carboxylic groups into trifluoromethyl groups .

科学的研究の応用

-

Agrochemicals and Pharmaceuticals

- Field: Agrochemical and Pharmaceutical Industries

- Application: Trifluoromethylpyridines, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of Organic Compounds

- Field: Organic Chemistry

- Application: 4-Nitro-3-Trifluoromethyl Aniline, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceutical intermediates .

- Results: The outcomes of these syntheses are various organic compounds used in different industries .

-

Synthesis of 4-(trialkylmethyl)anilines

-

Synthesis of Fluorinated Quinolines

- Field: Organic Chemistry

- Application: Fluorinated quinolines, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, have found application in agriculture, and also as components for liquid crystals .

- Results: A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

-

Raw Material in Various Fields

- Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

- Application: 3-Fluoro-4-iodoaniline, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff fields .

- Results: The outcomes of these syntheses are various organic compounds used in different industries .

-

Preparation of Other Chemicals

- Field: Organic Chemistry

- Application: 4-Nitro-3-Trifluoromethyl Aniline, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, is used as a reagent in organic chemistry and as a starting material for the preparation of other chemicals .

- Results: The outcomes of these syntheses are various organic compounds used in different industries .

-

Synthesis of Fluorinated Azaaromatics

- Field: Organic Chemistry

- Application: Fluorinated azaaromatics, which can be synthesized from 4-Iodo-3-(trifluoromethyl)aniline, are known to enhance biological activity of fluorinated compounds, and provide some other unique properties .

- Results: A number of fluorinated azaaromatics have found application in medicine .

-

Preparation of Cyanine Dyes

-

Synthesis of Fluoroquinolones

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-iodo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629545 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-(trifluoromethyl)aniline | |

CAS RN |

155403-06-8 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

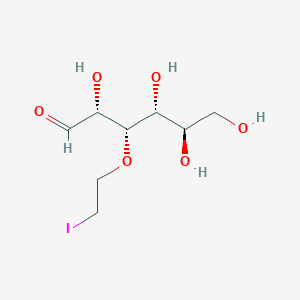

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)